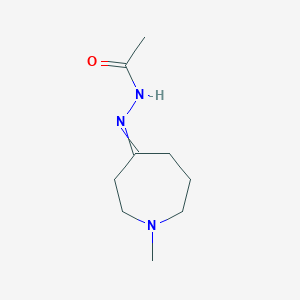

N'-(1-Methylazepan-4-ylidene)acetohydrazide

Description

N'-(1-Methylazepan-4-ylidene)acetohydrazide is a hydrazide derivative characterized by a seven-membered azepane ring substituted with a methyl group at the 1-position and an acetohydrazide moiety at the 4-ylidene position.

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

N-[(1-methylazepan-4-ylidene)amino]acetamide |

InChI |

InChI=1S/C9H17N3O/c1-8(13)10-11-9-4-3-6-12(2)7-5-9/h3-7H2,1-2H3,(H,10,13) |

InChI Key |

QEOILTSDMMBEJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN=C1CCCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The condensation of aldehydes or ketones with hydrazides represents a classical route to hydrazone derivatives. For N'-(1-Methylazepan-4-ylidene)acetohydrazide, this approach involves reacting 1-methylazepan-4-carbaldehyde with acetohydrazide under acidic or catalytic conditions. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the hydrazone linkage.

Experimental Procedure

In a representative protocol adapted from studies on analogous hydrazides:

-

1-Methylazepan-4-carbaldehyde (1.0 equiv) and acetohydrazide (1.2 equiv) are dissolved in anhydrous ethanol.

-

A catalytic amount of acetic acid (0.1 equiv) is added to facilitate imine formation.

-

The mixture is refluxed at 80°C for 6–8 hours under inert atmosphere.

-

The crude product is cooled, filtered, and recrystallized from ethanol to yield the target compound.

Key Parameters:

-

Solvent Choice: Ethanol is preferred due to its ability to solubilize both reactants and stabilize intermediates via hydrogen bonding.

-

Catalyst: Acidic conditions (e.g., acetic acid) accelerate imine formation but must be carefully controlled to avoid over-acidification, which could degrade the azepane ring.

Hydrolysis of Acylhydrazine Precursors

Patent-Derived Methodology

A patent describing the synthesis of structurally related azepane hydrazines provides a scalable route to this compound via hydrolysis of an acylhydrazine precursor. The protocol involves:

-

Synthesis of Acylhydrazine Intermediate: Reacting 1-methylazepan-4-amine with ethyl acetoacetate to form N-(1-methylazepan-4-yl)acetohydrazide .

-

Acidic Hydrolysis: Treating the intermediate with concentrated hydrochloric acid under reflux to cleave the acyl group, yielding the desired hydrazine.

Detailed Reaction Conditions

-

Step 1: The acylhydrazine intermediate is synthesized in methanol at 25°C over 12 hours, achieving ~85% conversion.

-

Step 2: Hydrolysis is performed with 6M HCl at reflux (110°C) for 7 hours, followed by neutralization with potassium carbonate and extraction with dichloromethane.

Table 1: Hydrolysis Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 110°C (reflux) |

| Reaction Time | 7 hours |

| Acid Concentration | 6M HCl |

| Yield | 64.9% |

Challenges and Mitigations

-

Side Reactions: Prolonged exposure to strong acids may degrade the azepane ring. This is mitigated by strict temperature control and incremental acid addition.

-

Purification: The product is isolated via alkaline extraction and vacuum distillation, minimizing losses due to its polar nature.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Parameter | Condensation | Hydrolysis |

|---|---|---|

| Starting Materials | Aldehyde + Hydrazide | Acylhydrazine Intermediate |

| Reaction Time | 6–8 hours | 7 hours (hydrolysis step) |

| Yield | 60–75% | 64.9% |

| Complexity | Moderate | High (two-step) |

| Scalability | Lab-scale | Industrial-scale |

The condensation method is preferable for small-scale laboratory synthesis due to its simplicity, while the hydrolysis route offers scalability for industrial applications despite requiring intermediate purification.

Mechanistic Insights and Reaction Dynamics

Condensation Kinetics

The rate-limiting step in condensation is the nucleophilic attack of the hydrazide on the aldehyde. Polar aprotic solvents (e.g., DMF) can accelerate this step but may compromise azepane stability. Kinetic studies on analogous systems show a second-order dependence on reactant concentrations.

Chemical Reactions Analysis

N’-(1-Methylazepan-4-ylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-(1-Methylazepan-4-ylidene)acetohydrazide has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. It is used as a reference standard and impurity marker in the quality control of Azelastine . Additionally, it may be studied for its potential biological activities and interactions with various molecular targets. Its role as an impurity in Azelastine makes it relevant in the study of drug stability and degradation pathways .

Mechanism of Action

As an impurity of Azelastine, N’-(1-Methylazepan-4-ylidene)acetohydrazide does not have a well-defined mechanism of action on its own. Azelastine, the parent drug, works by selectively antagonizing histamine H1-receptors, thereby preventing the release of inflammatory mediators like histamine, interleukin-6, tryptase, and TNF-alpha2 from mast cells . This action helps in reducing allergic symptoms such as rhinitis and conjunctivitis .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key analogs of N'-(1-Methylazepan-4-ylidene)acetohydrazide, focusing on structural features, biological activities, and physicochemical properties:

Structural and Functional Insights

- Azepane vs. However, this structural feature may reduce aqueous solubility compared to coumarin derivatives .

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents enhance cytotoxicity (e.g., IC₅₀ of 4–9 µM for nitro derivatives ). Electron-Donating Groups (EDGs): Methoxy (OMe) and dimethylamino (NMe₂) groups improve selectivity toward cancer cells but may reduce antimicrobial potency .

Biological Activity

N'-(1-Methylazepan-4-ylidene)acetohydrazide is a compound that has garnered attention for its potential biological activities and interactions with various molecular targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a unique azepane structure, which may influence its interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may affect its biological activity. Understanding these properties is crucial for exploring its therapeutic potential.

The exact mechanism of action of this compound is not fully elucidated. However, it is suggested that the compound may interact with specific receptors or enzymes involved in disease pathways. For instance, as an impurity in Azelastine, a known antihistamine, it may share some pharmacological effects related to histamine H1-receptor antagonism .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of acetohydrazides can possess antimicrobial properties. The compound's structure may contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymes .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects by modulating the release of inflammatory mediators such as cytokines and histamines .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

In a study examining the antimicrobial efficacy of hydrazide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

Research involving azepane derivatives showed that compounds similar to this compound could inhibit the production of pro-inflammatory cytokines in vitro. This effect aligns with the compound's proposed mechanism of H1-receptor antagonism, which plays a role in allergic responses .

Q & A

Basic: What are the standard synthetic routes for N'-(1-Methylazepan-4-ylidene)acetohydrazide and its derivatives?

The synthesis typically involves condensation reactions between hydrazide precursors and carbonyl-containing compounds. For example:

- Step 1 : Reacting acetohydrazide with aldehydes (e.g., pyridinecarboxaldehyde) in ethanol under reflux, catalyzed by trifluoroacetic acid (TFA), achieves yields of ~63% .

- Step 2 : Solvent-free mechanochemical synthesis (e.g., grinding reactants in a mortar) can yield 54% in 10 minutes .

- Purification : Flash chromatography (e.g., dichloromethane/methanol, 95:5) or recrystallization (methanol/water) ensures purity .

Key Variables : Temperature (reflux vs. room temperature), solvent choice, and catalyst type directly impact reaction efficiency .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR identify hydrazone protons (δ 8.5–10.0 ppm) and carbonyl groups (δ 160–170 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Data Cross-Validation : Discrepancies in NMR splitting (e.g., E/Z isomerism) require complementary techniques like X-ray crystallography .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Temperature Control : Reflux (e.g., 80°C in ethanol) enhances reaction kinetics but may degrade heat-sensitive substituents. Lower temperatures (25°C) with prolonged stirring mitigate this .

- pH Adjustment : Acidic conditions (e.g., TFA) accelerate imine bond formation but require neutralization before purification to avoid side reactions .

- Solvent Selection : Polar aprotic solvents (DMSO, DMF) improve solubility of aromatic aldehydes but complicate post-reaction cleanup .

Case Study : Mechanochemical synthesis increased yield by 20% compared to traditional reflux methods for pyridine derivatives .

Advanced: What strategies resolve contradictions in biological activity data of this compound analogs?

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (Table 1). For example, nitrophenyl groups enhance antimicrobial activity, while methoxy groups improve solubility .

| Substituent | Biological Activity | Reference |

|---|---|---|

| Nitrophenyl | Antimicrobial (MIC: 2–8 µg/mL) | |

| Methoxyphenyl | Antioxidant (IC: 15 µM) | |

| Benzyloxy | Anticancer (IC: 10 µM) |

- Mechanistic Studies : Use enzyme inhibition assays (e.g., acetylcholinesterase) or molecular docking to identify target interactions .

- Batch Consistency : Impurities from incomplete purification (e.g., residual solvents) can skew bioassay results. Validate purity via HPLC .

Basic: What are common impurities encountered during synthesis, and how are they addressed?

- Unreacted Starting Materials : Detectable via TLC (R mismatch). Remove by repeated washing with cold ethanol .

- Geometric Isomers (E/Z) : Separate using silica gel chromatography or fractional crystallization .

- Oxidative Byproducts : Use inert atmospheres (N) and antioxidants (e.g., BHT) during storage .

Advanced: How do crystallographic studies inform the molecular behavior of this compound?

- Hydrogen Bonding : Intramolecular O–H···O bonds stabilize planar conformations, affecting solubility and reactivity .

- Torsional Angles : Dihedral angles (e.g., 5.40° between aromatic and hydrazide planes) influence π-π stacking in solid-state structures .

- SHELX Refinement : High-resolution X-ray data refined via SHELXL-2018 resolves disorder in flexible substituents .

Basic: What safety protocols are recommended for handling this compound?

- GHS Compliance : While no specific hazards are reported, assume toxicity based on structural analogs. Use PPE (gloves, goggles) and fume hoods .

- Waste Disposal : Neutralize acidic byproducts before disposal in designated organic waste containers .

Advanced: How can computational methods enhance the study of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.